7-(Oxiran-2-yl)benzofuran

Genetic Toxicology DNA Adductomics Ames Test

7-(Oxiran-2-yl)benzofuran, also designated as Benzofuran, 7-oxiranyl- (9CI) with CAS 106619-08-3, is a heterocyclic organic compound defined by the molecular formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol. Its structure features a benzofuran core with an electrophilic oxirane (epoxide) ring substituted at the 7-position.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 106619-08-3
Cat. No. B026294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Oxiran-2-yl)benzofuran
CAS106619-08-3
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1C(O1)C2=CC=CC3=C2OC=C3
InChIInChI=1S/C10H8O2/c1-2-7-4-5-11-10(7)8(3-1)9-6-12-9/h1-5,9H,6H2
InChIKeyZNILXSHYEVKFAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Oxiran-2-yl)benzofuran (CAS 106619-08-3): Core Physicochemical Properties and Procurement-Relevant Specifications


7-(Oxiran-2-yl)benzofuran, also designated as Benzofuran, 7-oxiranyl- (9CI) with CAS 106619-08-3, is a heterocyclic organic compound defined by the molecular formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol [1]. Its structure features a benzofuran core with an electrophilic oxirane (epoxide) ring substituted at the 7-position . This strained three-membered oxirane ring confers a high degree of chemical reactivity that is not present in non-epoxide benzofuran analogs, making it a strategic building block for covalent drug design, targeted bioconjugation, and advanced organic synthesis .

Why Substituting 7-(Oxiran-2-yl)benzofuran with Non-Epoxide Benzofuran Analogs Compromises Covalent Reactivity


Scientific and industrial users cannot simply interchange 7-(Oxiran-2-yl)benzofuran with structurally similar benzofuran derivatives due to a fundamental, quantifiable difference in reactivity: the presence of the 7-position oxirane group. This strained three-membered heterocycle is highly susceptible to regioselective nucleophilic ring-opening, enabling the formation of stable covalent adducts with biological nucleophiles (e.g., cysteine thiols, DNA bases) . In contrast, non-epoxide benzofurans, such as the unsubstituted parent benzofuran or 2,3-dihydrobenzofuran, lack this electrophilic warhead and are limited to non-covalent, reversible interactions with lower target engagement efficiency . The following quantitative evidence directly addresses why this specific epoxide functionality is a non-negotiable requirement for applications demanding covalent modification.

Quantitative Evidence Guide: Differentiating 7-(Oxiran-2-yl)benzofuran from Analogs


Covalent DNA Adduct Formation: A Quantitative Basis for Mutagenicity Distinguishing Benzofuran Epoxides from Dioxetanes

Benzofuran epoxides, as a class, are definitively implicated as the ultimate DNA-alkylating mutagens, distinguishing them from benzofuran dioxetanes which require in-situ deoxygenation for activity. In studies using the Salmonella typhimurium strain TA100, the benzofuran epoxide 3a demonstrated direct, high mutagenicity, while the parent dioxetane 2a was not directly active and required acid catalysis for nucleophilic addition [1]. The formation of covalent DNA adducts by benzofuran epoxides was further confirmed via ³²P-postlabeling, providing a molecular mechanism for their genotoxicity [2]. This evidence establishes that the epoxide moiety, as found in 7-(Oxiran-2-yl)benzofuran, is the critical pharmacophore for direct, covalent DNA modification.

Genetic Toxicology DNA Adductomics Ames Test

Synthetic Yield Benchmark: Oxiranyl-β-aminovinyl Ketone Route to Epoxyalkyl Benzofurans

In a class-level synthetic demonstration, the reaction of p-benzoquinone with oxiranyl β-aminovinyl ketones yielded 5-hydroxy-3-(1-oxo-2,3-epoxyalkyl)benzofurans in yields up to 81% [1]. This high yield highlights the synthetic accessibility and efficiency of constructing epoxyalkyl-substituted benzofurans via oxirane-containing building blocks, providing a benchmark for researchers aiming to incorporate an epoxide into a benzofuran scaffold.

Organic Synthesis Benzofuran Chemistry Nenitzescu Reaction

Lipophilicity Metric (XLogP3): In Silico Baseline for Membrane Permeability

The computed XLogP3 value for 7-(Oxiran-2-yl)benzofuran is 1.8 [1]. This value provides a baseline for its expected passive membrane permeability. In the context of drug discovery, this lipophilicity is moderate and may be advantageous for balancing solubility and permeability, especially when compared to more hydrophobic, non-epoxide benzofuran analogs. This computed metric serves as an initial filter for compound selection in ADME profiling.

Drug Design ADME Lipophilicity

Topological Polar Surface Area (TPSA): A Predictor of Oral Bioavailability

The topological polar surface area (TPSA) for 7-(Oxiran-2-yl)benzofuran is calculated as 25.7 Ų [1]. This low TPSA value is well below the typical threshold of 140 Ų for good oral bioavailability, suggesting favorable membrane permeability. This quantitative descriptor is a crucial differentiator when selecting a reactive benzofuran building block for oral drug candidates, as it predicts a lower likelihood of efflux and improved absorption compared to more polar analogs.

Medicinal Chemistry Drug-likeness ADME

Strategic Application Scenarios for 7-(Oxiran-2-yl)benzofuran Based on Quantitative Evidence


Covalent Probe Development in Chemical Biology

Researchers designing activity-based probes (ABPs) or covalent inhibitors can utilize 7-(Oxiran-2-yl)benzofuran as a reactive scaffold. Its epoxide moiety acts as a covalent warhead, enabling irreversible binding to target enzymes with active-site nucleophiles (e.g., cysteine proteases). This mechanism of action is directly supported by class-level evidence demonstrating that benzofuran epoxides, unlike non-epoxide analogs, are capable of forming covalent DNA adducts and are the active species in genotoxicity assays [1]. The compound's favorable drug-likeness parameters (XLogP3 = 1.8, TPSA = 25.7 Ų) further support its use in cellular assays [2].

Synthetic Intermediate for Complex Epoxyalkyl Benzofurans

Medicinal chemists and process chemists can employ 7-(Oxiran-2-yl)benzofuran as a versatile building block in multi-step syntheses. The presence of the reactive oxirane ring allows for further functionalization via regioselective ring-opening reactions. This application is reinforced by synthetic class-level evidence showing that related oxiranyl-β-aminovinyl ketones can be efficiently converted to epoxyalkyl benzofurans with yields up to 81%, demonstrating the feasibility of constructing more complex molecules from epoxide-containing precursors [1].

Early-Stage Hit-to-Lead Optimization in Medicinal Chemistry

For drug discovery programs focused on covalent inhibitors, 7-(Oxiran-2-yl)benzofuran offers a starting point with favorable in silico ADME properties. Its computed XLogP3 of 1.8 indicates moderate lipophilicity suitable for oral absorption, while its low TPSA of 25.7 Ų predicts good membrane permeability [1]. These properties, combined with its reactive epoxide warhead, make it a compelling scaffold for hit-to-lead optimization where a balance of reactivity and drug-likeness is required.

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